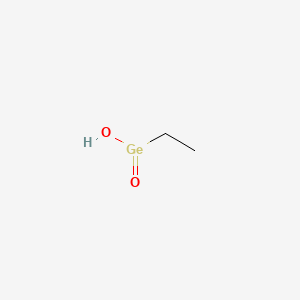
Germane, ethylhydroxyoxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, ethylhydroxyoxo- is a chemical compound that belongs to the family of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. Germane, ethylhydroxyoxo- is known for its unique chemical, physical, and biological properties, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Germane, ethylhydroxyoxo- typically involves the hydrogermylation of unsaturated carbon–carbon bonds. This process is catalyzed by copper complexes, which facilitate the addition of germane to alkenes under mild conditions. The reaction is highly enantioselective, producing chiral organogermanes with high yields and excellent enantioselectivities .
Industrial Production Methods
In industrial settings, the production of Germane, ethylhydroxyoxo- can be achieved through the hydrogenation of aryl germanes. This method employs catalysts such as Rh2O3/PtO2·H2O, which exhibit high reactivity and selectivity. The process is efficient and can tolerate various functional groups, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Germane, ethylhydroxyoxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2).
Reduction: Reduction reactions can convert Germane, ethylhydroxyoxo- to its corresponding hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include germanium dioxide, germanium hydrides, and substituted organogermanium compounds. These products have diverse applications in materials science, medicinal chemistry, and organic synthesis .
Aplicaciones Científicas De Investigación
Germane, ethylhydroxyoxo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research has shown that organogermanium compounds, including Germane, ethylhydroxyoxo-, have potential therapeutic applications due to their low toxicity and biological activity.
Mecanismo De Acción
The mechanism of action of Germane, ethylhydroxyoxo- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activation of certain enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Germane, ethylhydroxyoxo- include other organogermanium compounds such as:
- Germanium dioxide (GeO2)
- Germanium hydrides (GeH4)
- Substituted organogermanium compounds
Uniqueness
Germane, ethylhydroxyoxo- is unique due to its specific chemical structure, which imparts distinct properties such as high stability, low toxicity, and increased hydrophobicity. These attributes make it particularly valuable in applications where other organogermanium compounds may not be suitable .
Propiedades
Número CAS |
4378-91-0 |
|---|---|
Fórmula molecular |
C2H6GeO2 |
Peso molecular |
134.70 g/mol |
Nombre IUPAC |
ethyl-hydroxy-oxogermane |
InChI |
InChI=1S/C2H6GeO2/c1-2-3(4)5/h4H,2H2,1H3 |
Clave InChI |
XVOCEVMHNRHJMX-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
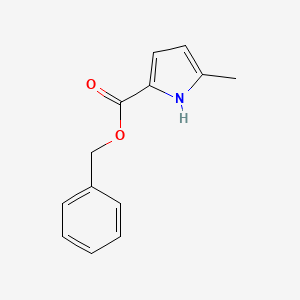
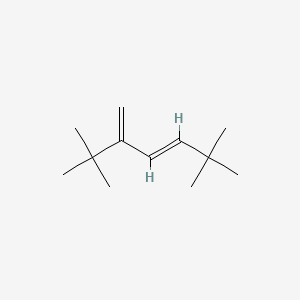
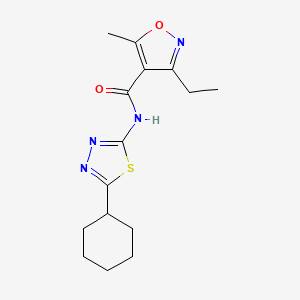

![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
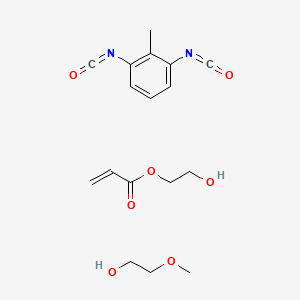
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
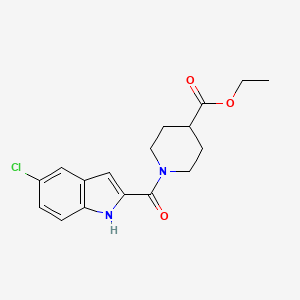
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
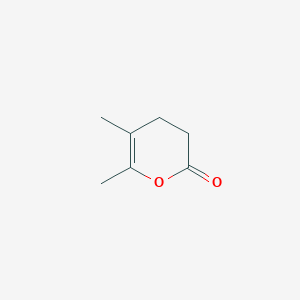
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
